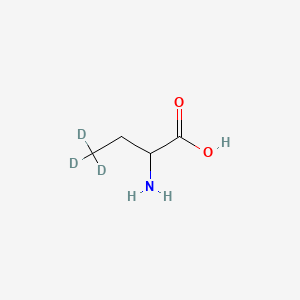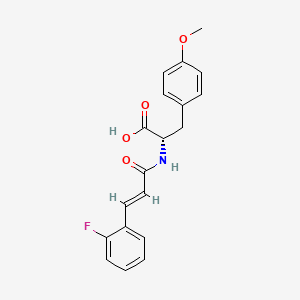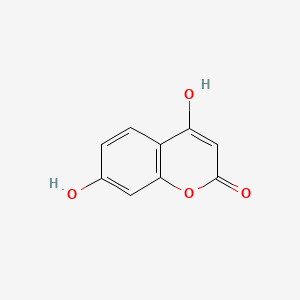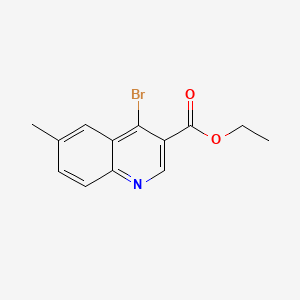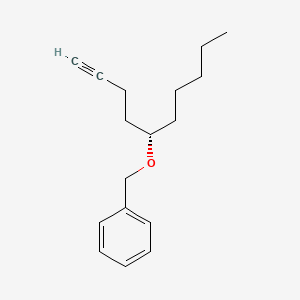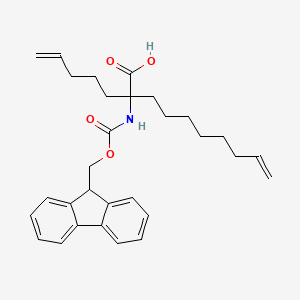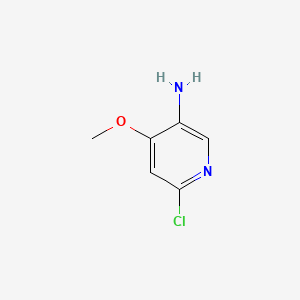
4-(4-Benzyloxyphenyl)benzeneboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Benzyloxyphenyl)benzeneboronic acid is a chemical compound with the molecular formula C19H17BO3 . It has a molecular weight of 304.15 . The IUPAC name for this compound is 4-(benzyloxy)-4’-(dihydroxyboryl)-1,1’-biphenyl .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature . For instance, the compound 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB) was prepared and characterized . The synthesis involved several steps including esterification, oxidation, and other reactions .Molecular Structure Analysis
The molecular structure of this compound consists of a biphenyl core with a benzyloxy group and a dihydroxyboryl group attached to the phenyl rings . The InChI code for this compound is 1S/C19H17BO3/c21-20(22)18-10-6-16(7-11-18)17-8-12-19(13-9-17)23-14-15-4-2-1-3-5-15/h1-13,21-22H,14H2 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 304.15 . It is recommended to be stored in a refrigerated condition .Scientific Research Applications
Benzoxaboroles in Scientific Research
Benzoxaboroles, derivatives of phenylboronic acids, have garnered attention for their exceptional properties and wide-ranging applications. Initially described over fifty years ago, recent investigations into benzoxaboroles have revealed their significance across multiple domains, including organic synthesis, biological activity, and clinical trials. Their ability to bind hydroxyl compounds positions them as molecular receptors for sugars and glycoconjugates, indicating potential utility in biochemical and pharmaceutical research. The comprehensive review by Agnieszka Adamczyk-Woźniak et al. (2009) highlights the structure, synthesis methods, and fields of application of benzoxaboroles, shedding light on the multifaceted uses of this chemical class which shares foundational characteristics with 4-(4-Benzyloxyphenyl)benzeneboronic acid (Adamczyk-Woźniak et al., 2009).
Therapeutic Applications and Patent Review
The versatility of the benzoxaborole scaffold, related to this compound, has been extensively explored in medicinal chemistry over the last decade. This exploration has led to the discovery of new classes of therapeutic agents with anti-bacterial, anti-fungal, anti-protozoal, anti-viral, and anti-inflammatory properties. Two benzoxaborole derivatives, specifically tavaborole and crisaborole, have already been clinically approved for treating onychomycosis and atopic dermatitis, respectively, with others in various phases of clinical trials. The review by A. Nocentini et al. (2018) on the patent literature related to benzoxaboroles from 2010 to 2018 showcases the chemical versatility and unique mechanism of action attributed to the electron-deficient nature of the boron atom, emphasizing the compound's pharmaceutical industry significance (Nocentini et al., 2018).
Future Directions
Boronic acids, including 4-(4-Benzyloxyphenyl)benzeneboronic acid, have potential applications in various fields due to their unique chemical properties . They can be used in the design of new drugs, sensors, and delivery systems . Therefore, further studies on these compounds could lead to the development of new promising drugs and technologies .
properties
IUPAC Name |
[4-(4-phenylmethoxyphenyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BO3/c21-20(22)18-10-6-16(7-11-18)17-8-12-19(13-9-17)23-14-15-4-2-1-3-5-15/h1-13,21-22H,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTKEFUYQWYPQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

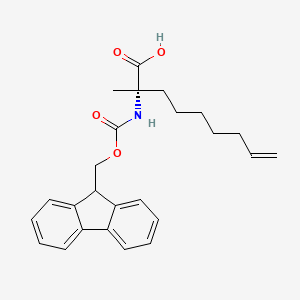
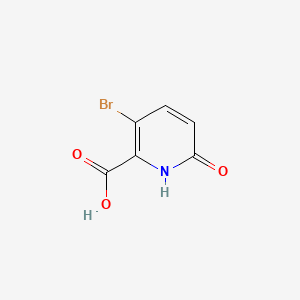
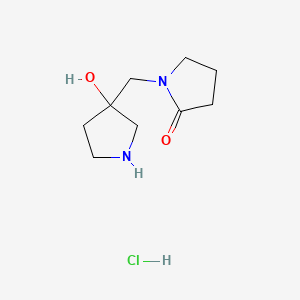

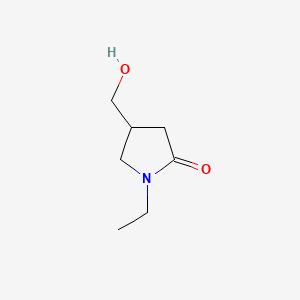
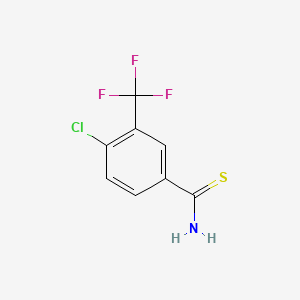
![4,4/'-[(Dibutylstannylene)bis(oxy)]bis[(Z)-4-oxo-2-butenoic acid]](/img/structure/B595060.png)
